molecular formula C11H13F2NO2 B15045762 (E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine

(E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine

Cat. No.: B15045762
M. Wt: 229.22 g/mol
InChI Key: XQAUFEIVDNSZBS-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine is a high-purity chemical reagent designed for advanced research applications. This compound belongs to the class of hydroxylamine and hydrazone derivatives, structural motifs that have gained considerable attention in various scientific fields due to their diverse biological activities and material properties . Compounds featuring similar N-acylhydrazone backbones have been identified as promising scaffolds in medicinal chemistry and drug discovery efforts . Furthermore, Schiff base derivatives analogous to this compound have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments, with adsorption on metal surfaces following the Langmuir adsorption isotherm . The synthesis of this reagent is achieved through well-established condensation reactions, ensuring high structural fidelity and lot-to-lot consistency . This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

(NZ)-N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine

InChI

InChI=1S/C11H13F2NO2/c1-2-10(14-15)8-3-5-9(6-4-8)16-7-11(12)13/h3-6,11,15H,2,7H2,1H3/b14-10-

InChI Key

XQAUFEIVDNSZBS-UVTDQMKNSA-N

Isomeric SMILES

CC/C(=N/O)/C1=CC=C(C=C1)OCC(F)F

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)OCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine typically involves the condensation of 4-(2,2-difluoroethoxy)benzaldehyde with a suitable hydroxylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bond. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme mechanisms involving hydroxylamine derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine involves its interaction with molecular targets through its hydroxylamine and difluoroethoxy groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their function or activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Key Differences :

  • Substituent Electronic Effects : The 2,2-difluoroethoxy group introduces strong electron-withdrawing effects due to fluorine’s electronegativity, contrasting with the electron-donating isopropyl and isobutyl groups.
  • Steric Profile : The linear 2,2-difluoroethoxy group occupies less steric volume compared to branched isopropyl/isobutyl substituents.

Physicochemical Properties

The table below summarizes available data for structural analogs and inferred properties of the target compound:

Property Target Compound (Inferred) N-{1-[4-(Propan-2-yl)phenyl]propylidene}hydroxylamine (NE)-N-[2-[4-(2-Methylpropyl)phenyl]propylidene]hydroxylamine
Substituent 4-(2,2-Difluoroethoxy) 4-Isopropyl 4-Isobutyl
Molecular Formula C₁₁H₁₂F₂NO₂ (estimated) C₁₂H₁₇NO C₁₃H₁₉NO (estimated)
Molecular Weight (g/mol) ~228 (estimated) 191.28 ~205 (estimated)
Boiling Point (°C) Higher (polarity-driven) Not reported 330.5
Density (g/cm³) ~1.1–1.2 (estimated) Not reported 0.96
Refractive Index ~1.45–1.50 (estimated) Not reported 1.507
Purity Dependent on synthesis 95% Not reported
CAS Number Not available 78575-14-1 58609-72-6

Key Observations :

  • Boiling Point : The target compound’s difluoroethoxy group may elevate boiling points compared to isobutyl analogs (330.5°C) due to increased polarity and dipole interactions .
  • Density : Fluorine’s high atomic weight could increase density relative to the isobutyl analog (0.96 g/cm³) .
  • Refractive Index : The polar difluoroethoxy group may lower the refractive index compared to the isobutyl analog (1.507) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine, and how can its regioselectivity be controlled?

  • Methodology : The compound's synthesis typically involves condensation reactions between hydroxylamine derivatives and aldehydes/ketones. For regioselectivity, reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., Lewis acids) must be optimized. Evidence from structurally similar compounds, such as N-[1-(4-methylphenyl)propylidene]hydroxylamine, suggests that steric and electronic effects of substituents (e.g., 2,2-difluoroethoxy groups) influence imine formation .
  • Characterization : Use NMR (¹H/¹³C/¹⁹F) and HPLC to confirm the (E)-configuration and purity (>95%, as seen in analogous compounds) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS and track byproducts. For example, hydroxylamine derivatives are prone to hydrolysis under acidic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the difluoroethoxy group in catalytic reactions?

  • Methodology : Density Functional Theory (DFT) calculations can model electronic effects of the 2,2-difluoroethoxy substituent. Compare with analogs like N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine to identify bond dissociation energies and charge distribution patterns. Experimental validation via kinetic studies (e.g., Hammett plots) can correlate computational predictions with observed reactivity .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodology : Replicate assays under standardized conditions (e.g., cell lines, incubation time) and use orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity). For example, discrepancies in benzoylurea analogs’ insecticidal efficacy were resolved by controlling metabolic interference in vivo vs. in vitro systems .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Optimize crystallization conditions (e.g., solvent mixtures, cooling rates) to prevent racemization. Use chiral HPLC to monitor enantiomeric excess (ee) during process development. Industrial-scale synthesis of related compounds highlights the need for continuous-flow reactors to enhance yield and purity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to elucidate the compound’s mechanism in enzyme inhibition?

  • Methodology : Combine kinetic assays (e.g., Michaelis-Menten analysis) with structural biology techniques (e.g., X-ray crystallography of enzyme-ligand complexes). For hydroxylamine derivatives, competitive inhibition patterns are common; use fluorescence quenching or ITC to measure binding constants .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

  • Methodology : Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Account for heteroscedasticity using weighted least squares. Cross-validate with bootstrap resampling, as demonstrated in toxicity studies of fluorinated aromatic compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.